molecular formula C15H14N2O2 B2517625 (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide CAS No. 1436374-96-7

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide

Cat. No.: B2517625
CAS No.: 1436374-96-7
M. Wt: 254.289
InChI Key: LZOIGUCMEIOOBT-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide is an organic compound that features a benzofuran moiety with dimethyl substitutions, a cyano group, and an enamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.

    Dimethylation: The benzofuran core is then subjected to dimethylation using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Enamide Formation: The final step involves the formation of the enamide by reacting the dimethylated benzofuran with an appropriate cyanoacetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The presence of the cyano and enamide functionalities can be crucial for binding to biological targets, leading to the development of new drugs.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(1-benzofuran-2-yl)-N-methylprop-2-enamide: Lacks the dimethyl substitutions on the benzofuran ring.

    (Z)-2-Cyano-3-(5-methyl-1-benzofuran-2-yl)-N-methylprop-2-enamide: Has only one methyl substitution on the benzofuran ring.

    2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-ethylprop-2-enamide: Contains an ethyl group instead of a methyl group on the enamide nitrogen.

Uniqueness

The presence of both dimethyl substitutions on the benzofuran ring and the cyano group in (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide makes it unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9-4-11-6-13(19-14(11)5-10(9)2)7-12(8-16)15(18)17-3/h4-7H,1-3H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOIGUCMEIOOBT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=C2)/C=C(/C#N)\C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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